Cas no 68700-92-5 (2-chloro-5-(prop-1-en-2-yl)pyridine)

2-Chloro-5-(prop-1-en-2-yl)pyridine is a versatile pyridine derivative characterized by its chloro and prop-1-en-2-yl functional groups, which enhance its reactivity in synthetic applications. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its structural features allow for selective modifications, enabling the construction of complex heterocyclic frameworks. The chloro group facilitates nucleophilic substitution reactions, while the prop-1-en-2-yl moiety offers opportunities for further functionalization via addition or cross-coupling reactions. The compound’s stability and well-defined reactivity profile make it a reliable choice for research and industrial applications requiring precise molecular transformations.
2-chloro-5-(prop-1-en-2-yl)pyridine structure
68700-92-5 structure
Product Name:2-chloro-5-(prop-1-en-2-yl)pyridine
CAS No:68700-92-5
MF:C8H8ClN
MW:153.608820915222
MDL:MFCD08460248
CID:502084
PubChem ID:12562119
Update Time:2025-06-12

2-chloro-5-(prop-1-en-2-yl)pyridine Chemical and Physical Properties

Names and Identifiers

    • Pyridine,2-chloro-5-(1-methylethenyl)-
    • 2-Chloro-5-(prop-1-en-2-yl)pyridine
    • 2-chloro-5-prop-1-en-2-ylpyridine
    • 2-CHLORO-5-(1-METHYLETHENYL) PYRIDINE
    • 2-chloro-5-isoprenylpyridine
    • 2-chloro-5-isopropenylpyridine
    • PYR122
    • Pyridine,2-chloro-5-(1-methylethenyl)
    • AKOS006290212
    • QZBFXTKTUZYMRW-UHFFFAOYSA-N
    • FT-0760041
    • 2-chloro-5-isopropenyl-pyridine
    • EN300-133742
    • 68700-92-5
    • SCHEMBL5700195
    • DTXSID60502631
    • Pyridine, 2-chloro-5-(1-methylethenyl)-
    • G63396
    • DB-049910
    • 2-chloro-5-(prop-1-en-2-yl)pyridine
    • MDL: MFCD08460248
    • Inchi: 1S/C8H8ClN/c1-6(2)7-3-4-8(9)10-5-7/h3-5H,1H2,2H3
    • InChI Key: QZBFXTKTUZYMRW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(=C)C

Computed Properties

  • Exact Mass: 153.03500
  • Monoisotopic Mass: 153.0345270g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

Experimental Properties

  • Density: 1.094
  • Boiling Point: 224.178°C at 760 mmHg
  • Flash Point: 110.789°C
  • Refractive Index: 1.531
  • PSA: 12.89000
  • LogP: 2.76810

2-chloro-5-(prop-1-en-2-yl)pyridine Security Information

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Additional information on 2-chloro-5-(prop-1-en-2-yl)pyridine

Introduction to 2-chloro-5-(prop-1-en-2-yl)pyridine (CAS No. 68700-92-5)

2-chloro-5-(prop-1-en-2-yl)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 68700-92-5, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic aromatic compound features a chloro substituent at the 2-position and an allyl group at the 5-position of a pyridine ring. Its unique structural attributes make it a valuable intermediate in the synthesis of various biologically active molecules, particularly in drug discovery and development.

The molecular structure of 2-chloro-5-(prop-1-en-2-yl)pyridine consists of a six-membered nitrogen-containing aromatic ring, which is a hallmark of pyridine derivatives. The presence of a chloro group enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. Concurrently, the allyl group introduces unsaturation, enabling participation in Michael additions, cross-coupling reactions, and other organic transformations that are pivotal in medicinal chemistry.

Recent advancements in synthetic methodologies have highlighted the utility of 2-chloro-5-(prop-1-en-2-yl)pyridine as a versatile building block. Researchers have leveraged its reactivity to develop novel pharmacophores targeting various therapeutic areas. For instance, studies have demonstrated its role in generating substituted pyridines that exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases. These enzymes are often implicated in diseases like cancer and inflammatory disorders, making such compounds promising candidates for further investigation.

In the context of drug design, the structural features of 2-chloro-5-(prop-1-en-2-yl)pyridine allow for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. These attributes are critical determinants of a drug's efficacy and pharmacokinetic profile. By modifying the substituents on the pyridine ring or introducing additional functional groups, chemists can optimize these properties to enhance drug-like characteristics.

One notable application of 2-chloro-5-(prop-1-en-2-yl)pyridine is in the synthesis of small-molecule inhibitors for targeted cancer therapies. The pyridine scaffold is ubiquitous in oncology drug discovery due to its ability to interact with biological targets such as protein kinases. For example, derivatives of this compound have been explored as inhibitors of tyrosine kinases, which play a crucial role in signal transduction pathways aberrant in many cancers. The chloro and allyl groups provide handles for further derivatization, enabling the creation of highly specific inhibitors with improved selectivity and reduced toxicity.

Furthermore, agrochemical research has benefited from the use of 2-chloro-5-(prop-1-en-2-yl)pyridine as an intermediate in the development of novel pesticides and herbicides. The compound's reactivity allows for the construction of heterocyclic structures that disrupt essential biological processes in pests and weeds while maintaining environmental safety. Recent studies have focused on its incorporation into systemic insecticides that are absorbed by plants, providing long-lasting protection against harmful insects.

The synthesis of 2-chloro-5-(prop-1-en-2-yl)pyridine typically involves palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitutions on halogenated pyridines. Advances in catalytic systems have enabled more efficient and scalable production methods, reducing costs and improving yields. These improvements are particularly important for industrial applications where cost-effectiveness and scalability are paramount.

From a computational chemistry perspective, 2-chloro-5-(prop-1-en-2-y l)pyridine has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns, aiding in the rational design of analogs with enhanced biological activity. These computational approaches are increasingly integral to modern drug discovery pipelines, complementing experimental efforts with predictive power.

The pharmacological potential of 2-chloro -5-(prop -1 -en -2 -yl )py rid ine extends beyond oncology; it has also been explored in central nervous system (CNS) disorders such as Alzheimer's disease and schizophrenia. The pyridine moiety is known to interact with neurotransmitter receptors and ion channels, making it a valuable scaffold for developing neuromodulators. Ongoing research aims to identify derivatives that modulate these pathways effectively while minimizing side effects.

In conclusion, 2 -chlor o -5 - ( prop -1 -en - 2 -y l ) py rid ine ( CAS No . 68700 -92 -5 ) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals . Its unique structural features , coupled with recent advances in synthetic chemistry , make it an indispensable tool for medicinal chemists . As research continues to uncover new therapeutic opportunities , this compound is poised to remain at the forefront of drug discovery efforts .

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